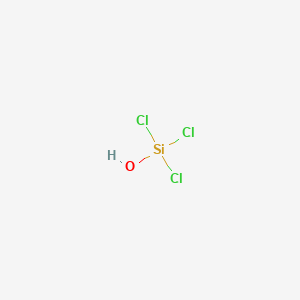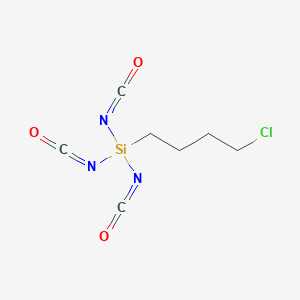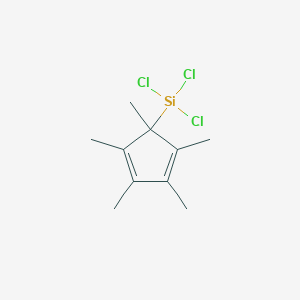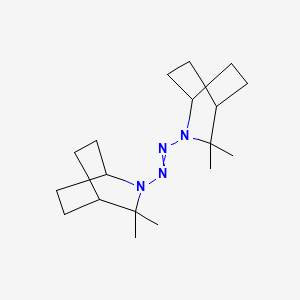
Silanol, trichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanol, trichloro-: is a compound with the chemical formula Cl3SiOH . It is a member of the silanol family, which are compounds containing a silicon atom bonded to a hydroxyl group. Silanols are significant in silicon chemistry and are often used as intermediates in the synthesis of various silicon-containing compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Silanol, trichloro- is typically synthesized through the hydrolysis of trichlorosilane (HSiCl3). The reaction involves the addition of water to trichlorosilane, resulting in the formation of silanol, trichloro-, and hydrochloric acid:
HSiCl3+H2O→Cl3SiOH+HCl
This reaction is usually carried out under controlled conditions to prevent the formation of unwanted by-products .
Industrial Production Methods: In industrial settings, the production of silanol, trichloro- often involves the distillation of trichlorosilane to achieve high purity. The distillation process is crucial for removing impurities and ensuring the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Silanol, trichloro- undergoes various chemical reactions, including:
Hydrolysis: As mentioned, it is formed by the hydrolysis of trichlorosilane.
Condensation: Silanols can condense to form siloxanes, which are compounds with Si-O-Si linkages.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other groups.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent for hydrolysis.
Condensation: This reaction often occurs under acidic or basic conditions.
Substitution: Various nucleophiles can be used to replace the chlorine atoms.
Major Products Formed:
Siloxanes: Formed through condensation reactions.
Substituted Silanols: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: Silanol, trichloro- is used as an intermediate in the synthesis of various organosilicon compounds. It is also employed in the preparation of siloxane polymers and resins .
Biology and Medicine: In biological research, silanol, trichloro- is used to modify surfaces for cell culture studies. Its ability to form stable bonds with glass and other materials makes it valuable in creating biocompatible surfaces .
Industry: Industrially, silanol, trichloro- is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its reactivity and ability to form strong bonds with various substrates make it a versatile compound in manufacturing .
Mecanismo De Acción
The mechanism of action of silanol, trichloro- involves its ability to form strong Si-O bonds. This property is exploited in various applications, including surface modification and polymer synthesis. The hydroxyl group in silanol, trichloro- can participate in hydrogen bonding, enhancing its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
- Trimethylsilanol (CH3)3SiOH
- Dimethylsilanediol (CH3)2Si(OH)2
- Phenylsilanol (C6H5)SiOH
Comparison:
- Reactivity: Silanol, trichloro- is more reactive than trimethylsilanol due to the presence of three chlorine atoms, which can be easily substituted.
- Applications: While trimethylsilanol is primarily used in surface treatments, silanol, trichloro- finds broader applications in polymer synthesis and industrial manufacturing .
Conclusion
Silanol, trichloro- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form strong bonds make it a valuable intermediate in the synthesis of various silicon-containing compounds.
Propiedades
IUPAC Name |
trichloro(hydroxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl3HOSi/c1-5(2,3)4/h4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDRRLQUBZPUOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3HOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437348 |
Source


|
| Record name | Silanol, trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81323-72-0 |
Source


|
| Record name | Silanol, trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone](/img/structure/B14428232.png)
![4-[(Octyloxy)methylidene]cyclohex-1-ene](/img/structure/B14428239.png)


![2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14428261.png)

![3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14428275.png)

![(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid](/img/structure/B14428287.png)

![5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate](/img/structure/B14428297.png)


